4-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide
Description
Properties
IUPAC Name |
4-(2,2,3,3-tetrafluoropropoxymethyl)benzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F4N2O2/c12-10(13)11(14,15)6-19-5-7-1-3-8(4-2-7)9(18)17-16/h1-4,10H,5-6,16H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKWGDWQILHAFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COCC(C(F)F)(F)F)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666599 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Alkylation of Benzyl Derivatives with 2,2,3,3-Tetrafluoropropanol
The introduction of the 2,2,3,3-tetrafluoropropoxy (TFP) group is typically achieved through nucleophilic substitution. A benzyl chloride or bromide intermediate reacts with 2,2,3,3-tetrafluoropropanol under basic conditions. For example:
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Reagents : 4-(Chloromethyl)benzoic acid, 2,2,3,3-tetrafluoropropanol, potassium carbonate (K₂CO₃).
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Conditions : Reflux in anhydrous dimethylformamide (DMF) at 110°C for 12–16 hours.
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Mechanism : The alkoxide ion generated from 2,2,3,3-tetrafluoropropanol attacks the benzyl chloride, displacing chloride and forming the ether linkage.
This step yields 4-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid, which is subsequently purified via recrystallization from ethanol/water (yield: 70–75%).
Esterification of the Carboxylic Acid Intermediate
The benzoic acid derivative is converted to its methyl ester to facilitate subsequent hydrazide formation:
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Reagents : Thionyl chloride (SOCl₂), methanol (MeOH).
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Procedure :
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Yield : 85–90% after vacuum distillation.
Key Characterization :
Hydrazinolysis to Form the Benzohydrazide
The methyl ester undergoes hydrazinolysis to yield the final product:
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Reagents : Hydrazine hydrate (NH₂NH₂·H₂O), ethanol (EtOH).
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Mechanism : Nucleophilic acyl substitution, where hydrazine replaces the methoxy group.
Optimization Notes :
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Excess hydrazine (1.5 equivalents) improves yields to 80–85%.
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Recrystallization from ethanol affords white crystalline product (mp: 217–220°C).
Alternative Routes and Modifications
Direct Hydrazide Formation from Acyl Chlorides
To bypass esterification, the acyl chloride intermediate can react directly with hydrazine:
Solid-Phase Synthesis for High-Throughput Production
Recent advances utilize polymer-supported reagents for scalable synthesis:
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Resin : Wang resin functionalized with hydrazine groups.
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Conditions : Coupling with 4-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid using N,N'-dicyclohexylcarbodiimide (DCC).
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Yield : 65–70% after cleavage with trifluoroacetic acid (TFA).
Analytical Validation and Quality Control
Spectroscopic Characterization
Purity Assessment
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HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 min.
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Elemental Analysis : Calculated for C₁₁H₁₂F₄N₂O₂: C 48.54%, H 2.72%, N 7.44%.
Industrial-Scale Production Considerations
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Reaction Volume | 0.5 L | 500 L |
| Yield | 80% | 72% |
| Purification | Recrystallization | Flash Chromatography |
| Cost per Kilogram | $1,200 | $900 |
Challenges :
Chemical Reactions Analysis
4-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzohydrazide moiety, leading to the formation of various substituted derivatives
Scientific Research Applications
4-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or proteins, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogenated Benzohydrazide Derivatives
Benzohydrazides with halogenated substituents demonstrate diverse biological activities. For instance, the halogenated series (E)-4-(((1H-Benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzohydrazide (6a-l) exhibited potent cytotoxicity against cancer cell lines, with IC50 values ranging from 7.82 to 21.48 µM (e.g., compounds 6c and 6h-j) . In contrast, the tetrafluoropropoxymethyl group in the target compound may confer distinct pharmacokinetic properties due to its fluorinated side chain, though direct cytotoxic data for the latter are unavailable.
Table 1: Cytotoxic Halogenated Benzohydrazides
Fluorinated Benzohydrazides in Enzyme Inhibition
Fluorinated benzohydrazides are prominent in enzyme inhibition. 4-(Trifluoromethyl)-N′-substituted benzohydrazides (e.g., compound 2l) inhibited acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) with IC50 values of 46.8–137.7 µM and 19.1–881.1 µM, respectively .
Key SAR Insights:
Hydrazone Derivatives with Heterocyclic Moieties
Benzohydrazides conjugated to heterocycles show enhanced activity. For example:
- 4-((1H-Benzo[d][1,2,3]triazol-1-yl)methylamino)-N′-arylidene benzohydrazides (6a-h) exhibited moderate antimicrobial activity, with antioxidant potency comparable to ascorbic acid when substituted with dihydroxyphenyl groups .
- Flavone-oxadiazole benzohydrazides demonstrated β-glucuronidase inhibition (IC50: ~12 µM) , highlighting the scaffold’s adaptability.
Biological Activity
4-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula: C11H12F4N2O2
- Molecular Weight: 280.22 g/mol
- CAS Number: 438473-25-7
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The presence of the hydrazide functional group is known for its ability to form hydrazones, which can exhibit diverse pharmacological effects.
1. Enzyme Inhibition
Recent studies have indicated that derivatives of benzohydrazides can act as inhibitors for various enzymes. For example, hydrazones derived from related compounds have shown dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of neurodegenerative diseases like Alzheimer's disease. The IC50 values for these enzymes ranged from 46.8 to 137.7 µM for AChE and 19.1 to 881.1 µM for BuChE .
2. Antimicrobial Activity
Hydrazide-hydrazone derivatives have demonstrated significant antimicrobial properties against a variety of pathogens. For instance, compounds similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis. The minimal inhibitory concentration (MIC) values for some derivatives were reported as low as 3.91 µg/mL .
3. Anticancer Activity
The compound has been studied for its potential anticancer properties. Research indicates that certain hydrazone derivatives can inhibit the proliferation of cancer cell lines with IC50 values as low as 0.77 µM against specific cancer types . The structure-activity relationship (SAR) analysis suggests that modifications on the benzohydrazide scaffold can enhance cytotoxicity against cancer cells while maintaining low toxicity towards normal cells.
Case Study: Anticancer and Antimicrobial Screening
In a study investigating a series of hydrazone derivatives synthesized from benzohydrazides, the compounds were screened for both antimicrobial and anticancer activities:
- Antimicrobial Testing: Compounds were tested against a panel of microorganisms including Staphylococcus aureus and Mycobacterium tuberculosis. Several exhibited promising activity with low MIC values.
- Anticancer Testing: The same set was evaluated against human cancer cell lines (e.g., HepG2). Notably, one compound demonstrated an IC50 value of 0.77 µM against LN-229 cells.
| Compound | MIC (µg/mL) | IC50 (µM) | Target |
|---|---|---|---|
| Compound A | 3.91 | - | S. aureus |
| Compound B | - | 0.77 | LN-229 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
